3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine is a complex organic compound that features a pyrazole ring, a naphthalene sulfonyl group, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the naphthalene sulfonyl group: This step might involve sulfonylation reactions using naphthalene sulfonyl chloride.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for various diseases.
Industry
In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-4-yl)-1-(benzene-1-sulfonyl)piperidine
- 3-(1-methyl-1H-pyrazol-4-yl)-1-(toluene-1-sulfonyl)piperidine
Uniqueness
The uniqueness of 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-naphthalen-1-ylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21-13-17(12-20-21)16-8-5-11-22(14-16)25(23,24)19-10-4-7-15-6-2-3-9-18(15)19/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOUDJVKGOBOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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